cyclopentyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl sulfamate is an organic compound with the molecular formula C₅H₁₁NO₃S. It is a sulfamate ester derived from cyclopentanol and sulfamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl sulfamate can be synthesized through the reaction of cyclopentanol with sulfamic acid. The reaction typically involves heating cyclopentanol with sulfamic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the sulfamate ester . The reaction conditions often include temperatures ranging from 80°C to 120°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl sulfamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield cyclopentylamine and sulfamic acid.
Substitution: Nucleophilic substitution reactions can occur at the sulfamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; temperatures ranging from 0°C to 50°C.
Reduction: Metal hydrides (e.g., lithium aluminum hydride); temperatures ranging from -20°C to 25°C.
Substitution: Nucleophiles such as amines or alcohols; temperatures ranging from 25°C to 100°C.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Cyclopentylamine and sulfamic acid.
Substitution: Various this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl sulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfamate esters and other derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anticonvulsant and in the treatment of certain cancers.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of cyclopentyl sulfamate involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, this compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby inhibiting the enzyme’s activity . This inhibition can lead to various physiological effects, including reduced intraocular pressure and anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl sulfamate: Similar structure but with a six-membered ring.
Cyclopentyl methyl ether: Similar cyclopentyl group but with an ether linkage instead of a sulfamate group.
Cyclopentylamine: Similar cyclopentyl group but with an amine functional group
Uniqueness
Cyclopentyl sulfamate is unique due to its sulfamate ester functional group, which imparts distinct chemical reactivity and biological activity compared to other cyclopentyl derivatives. Its ability to inhibit carbonic anhydrase enzymes and potential therapeutic applications make it a compound of significant interest in both research and industry .
Properties
CAS No. |
637772-41-9 |
---|---|
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.